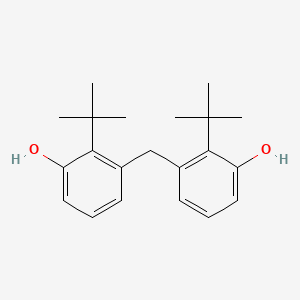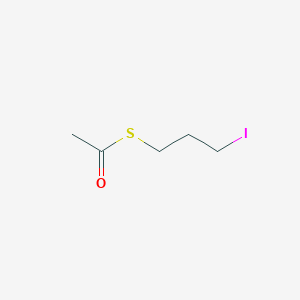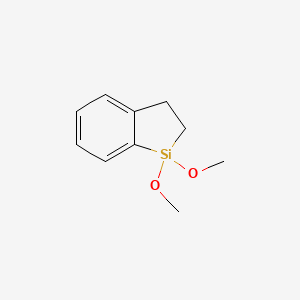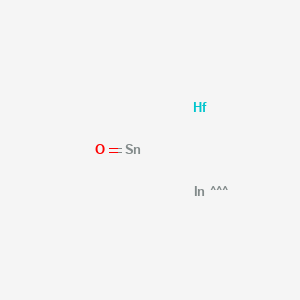
3,3'-Methylenebis(2-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(2-tert-butylphenol): is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials. The compound’s chemical formula is C₂₃H₃₂O₂ , and it has a molecular weight of 340.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Methylenebis(2-tert-butylphenol) typically involves the condensation of 2-tert-butylphenol with formaldehyde. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3,3’-Methylenebis(2-tert-butylphenol) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3,3’-Methylenebis(2-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products
Mécanisme D'action
The antioxidant properties of 3,3’-Methylenebis(2-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This mechanism helps to prevent the oxidative degradation of materials and biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .
Comparaison Avec Des Composés Similaires
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison: 3,3’-Methylenebis(2-tert-butylphenol) is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in polymer stabilization and oxidative stress protection .
Propriétés
Numéro CAS |
848696-63-9 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)18-14(9-7-11-16(18)22)13-15-10-8-12-17(23)19(15)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
Clé InChI |
LAWPGBHEKVVALM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)





![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)


![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)

